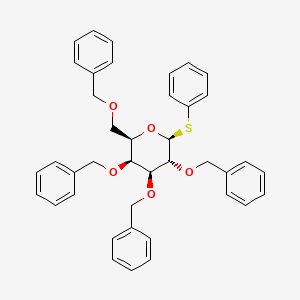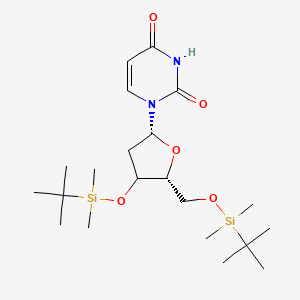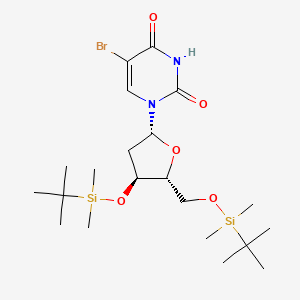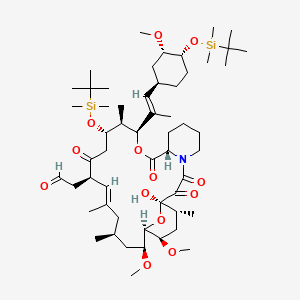![molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3](/img/no-structure.png)
Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves selective glycosylation techniques and the introduction of protecting groups to control the reactivity of different hydroxyl groups on the sugar molecule. For instance, Crich and Yao (2004) detailed a method for the highly stereocontrolled synthesis of β-D-rhamnopyranosides from D-mannosyl glycosyl donors using benzylidene acetal fragmentation, achieving high yield and stereoselectivity (Crich & Yao, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their reactivity and biological activity. The use of X-ray crystallography and NMR spectroscopy is common for elucidating these structures. For example, Guo et al. (2004) performed a crystallographic study on a similar thiomannoside, providing insights into its α-anomer structure and revealing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside involves various transformations, such as glycosylation reactions, introduction and removal of protecting groups, and modifications at the sulfur atom. Crich and Bowers (2006) describe the use of the [1-cyano-2-(2-iodophenyl)]ethylidene group as a new acetal-protecting group for carbohydrate thioglycoside donors, which allows for strong beta-selectivity in glycosylation reactions and efficient radical fragmentation to form β-rhamnopyranosides (Crich & Bowers, 2006).
Aplicaciones Científicas De Investigación
Synthesis of Complex Carbohydrates
One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).
Methodologies in Carbohydrate Chemistry
Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).
Safety And Hazards
The specific safety and hazards related to this compound are not directly mentioned in the search results. It’s always important to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of research involving this compound are not directly mentioned in the search results. However, given its use in preparing L-Galactosylated dimeric sialyl Lewis X structures3, it may have potential applications in biochemical research.
Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
Número CAS |
123212-53-3 |
|---|---|
Nombre del producto |
Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside |
Fórmula molecular |
C₃₀H₂₉NO₆S |
Peso molecular |
531.62 |
Sinónimos |
(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside; _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)







![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

